5-Bromo-2,3-dimethylaniline

Description

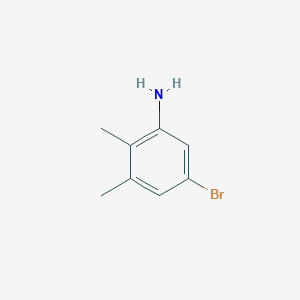

5-Bromo-2,3-dimethylaniline (CAS No. 194805-15-7) is a halogenated aromatic amine with the molecular formula C₈H₁₀BrN and a molecular weight of 200.08 g/mol. It features a bromine atom at the 5-position and methyl groups at the 2- and 3-positions of the aniline ring (Figure 1). This compound is primarily used in research settings as a precursor in organic synthesis, particularly for indole derivatives and other heterocycles .

Properties

IUPAC Name |

5-bromo-2,3-dimethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-5-3-7(9)4-8(10)6(5)2/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFKMKMJQJDOPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,3-dimethylaniline typically involves the bromination of 2,3-dimethylaniline. The process can be carried out using bromine in the presence of a solvent such as acetic acid. The reaction is usually performed at room temperature to avoid over-bromination.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of bromine or bromine derivatives in a controlled environment ensures the selective bromination of the desired position on the aromatic ring.

Chemical Reactions Analysis

Types of Reactions:

Electrophilic Aromatic Substitution: 5-Bromo-2,3-dimethylaniline can undergo further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding amines.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid at low temperatures.

Sulfonation: Sulfuric acid or oleum at elevated temperatures.

Halogenation: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Nucleophilic Substitution: Sodium amide or thiolates in polar aprotic solvents.

Major Products:

Nitration: 5-Bromo-2,3-dimethyl-4-nitroaniline.

Sulfonation: 5-Bromo-2,3-dimethyl-4-sulfonic acid.

Halogenation: 5,6-Dibromo-2,3-dimethylaniline.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

5-Bromo-2,3-dimethylaniline is primarily used as an intermediate in synthesizing dyes, pigments, and pharmaceuticals. Its ability to participate in electrophilic aromatic substitution reactions makes it a valuable building block for creating more complex organic molecules.

2. Biological Research:

The compound has been investigated for its effects on cellular processes and enzyme activities. Studies have shown that brominated anilines can exhibit antimicrobial properties, which could lead to the development of new antibiotics or preservatives.

3. Pharmacological Studies:

As a precursor in pharmaceutical synthesis, this compound has been linked to various bioactive compounds targeting specific biochemical pathways. Derivatives of this compound have demonstrated cytotoxicity against cancer cell lines, highlighting its potential in cancer therapy.

Biological Applications

Antimicrobial Activity:

Research indicates that this compound and its derivatives possess significant antimicrobial properties. This aspect has been explored for developing new therapeutic agents against resistant bacterial strains.

Toxicological Assessments:

The compound's structural characteristics raise concerns regarding its safety profile in pharmaceutical applications. Metabolic N-hydroxylation may lead to hematotoxic effects similar to those observed with other aniline derivatives.

Industrial Applications

Agrochemicals:

In the agricultural sector, this compound is utilized in producing herbicides and pesticides. Its reactivity allows for the modification of existing agrochemical compounds to enhance efficacy and reduce environmental impact.

Polymer Production:

The compound also finds applications in synthesizing specialty polymers. Its incorporation into polymer matrices can improve material properties such as thermal stability and chemical resistance.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Properties | Showed efficacy against multiple bacterial strains; potential for antibiotic development. |

| Study B | Cytotoxicity | Demonstrated significant cytotoxic effects on cancer cell lines; highlights potential use in oncology. |

| Study C | Toxicological Profile | Identified metabolic pathways leading to hematotoxicity; raised safety concerns for pharmaceutical use. |

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-dimethylaniline depends on its specific application. In general, the bromine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity to molecular targets. The methyl groups can also affect the compound’s electronic properties and steric hindrance, impacting its overall activity.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Comparison

Research Findings

- Synthetic Utility : this compound is a key intermediate in the Fischer indole synthesis. For example, it reacts with ketones to form 5-bromo-2,3-dimethylindole under acidic conditions .

- Substituent Effects : Alkyl groups (e.g., methyl) at the 2- and 3-positions sterically hinder ortho-substitution, directing electrophiles to the 4- or 6-positions .

- Comparative Stability : Fluorinated analogs like 5-Bromo-2,3-difluoro-N-methylaniline exhibit lower thermal stability due to weaker C-F bonds compared to C-Br or C-CH₃ bonds .

Biological Activity

5-Bromo-2,3-dimethylaniline (CAS Number: 194805-15-7) is an organic compound with significant implications in both synthetic chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C8H10BrN

- Molecular Weight : 200.079 g/mol

- Density : 1.424 g/cm³

- Boiling Point : Approximately 283.3 °C

The compound is a derivative of aniline with bromine and methyl substitutions that significantly influence its reactivity and biological interactions .

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The bromine atom enhances electrophilic properties, making it susceptible to further substitutions. This can lead to the formation of various derivatives that may exhibit distinct biological activities.

- Interaction with Biological Targets : The compound can interact with cellular enzymes and receptors due to its ability to form hydrogen bonds and engage in halogen bonding. These interactions can modulate enzyme activities and influence cellular signaling pathways.

Biological Applications

This compound has been investigated for various biological activities:

- Antimicrobial Activity : Research has indicated that brominated anilines can possess antimicrobial properties, potentially making them useful in developing new antibiotics or preservatives.

- Pharmacological Studies : The compound serves as a building block in synthesizing pharmaceuticals, particularly those targeting specific biochemical pathways. For instance, studies have shown that derivatives of brominated anilines exhibit varying degrees of cytotoxicity against cancer cell lines .

- Toxicological Assessments : Given its structure, this compound may undergo metabolic N-hydroxylation leading to potential hematotoxic effects, similar to other aniline derivatives. This raises concerns about its safety profile in pharmaceutical applications .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Studies

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,3-Dimethylaniline | Lacks bromine; less reactive | Lower antimicrobial properties |

| 5-Chloro-2,3-dimethylaniline | Chlorine instead of bromine; different reactivity | Varied cytotoxicity profiles |

| 5-Bromo-2,4-dimethylaniline | Different methyl positioning; unique reactivity | Potentially different pharmacological effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.